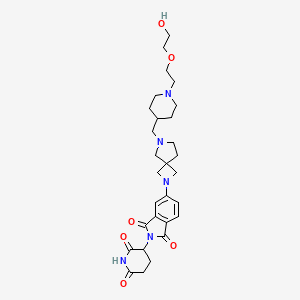
E3 ligase Ligand-Linker Conjugate 36
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 ligase Ligand-Linker Conjugate 36 is a heterobifunctional molecule used in the development of proteolysis-targeting chimeras (PROTACs). These compounds are designed to induce the degradation of target proteins by bringing them into proximity with cellular E3 ubiquitin ligases, leading to their ubiquitination and subsequent proteasomal degradation . This approach has revolutionized drug development by enabling the targeted degradation of disease-relevant proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 36 typically involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker . The synthetic route may include the following steps:
Ligand Synthesis: The ligand for the E3 ligase is synthesized using standard organic synthesis techniques.
Linker Attachment: The linker is attached to the ligand through a series of chemical reactions, such as amide bond formation or click chemistry.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while maintaining stringent quality control measures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to achieve consistent product quality .
化学反応の分析
Types of Reactions
E3 ligase Ligand-Linker Conjugate 36 undergoes various chemical reactions, including:
Ubiquitination: The conjugate facilitates the ubiquitination of target proteins by bringing them into proximity with E3 ligases.
Proteasomal Degradation: The ubiquitinated proteins are subsequently degraded by the proteasome.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile.
Catalysts: Such as copper(I) iodide for click chemistry reactions.
Protecting Groups: To protect functional groups during synthesis.
Major Products
The major products formed from the reactions involving this compound are ubiquitinated target proteins, which are subsequently degraded by the proteasome .
科学的研究の応用
E3 ligase Ligand-Linker Conjugate 36 has a wide range of scientific research applications, including:
作用機序
E3 ligase Ligand-Linker Conjugate 36 exerts its effects by forming a ternary complex with the target protein and the E3 ligase . This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in protein homeostasis and regulation .
類似化合物との比較
E3 ligase Ligand-Linker Conjugate 36 is unique in its ability to induce targeted protein degradation through the formation of a ternary complex with the target protein and the E3 ligase . Similar compounds include:
Cereblon-based PROTACs: Utilize cereblon as the E3 ligase.
Von Hippel-Lindau (VHL)-based PROTACs: Utilize VHL as the E3 ligase.
MDM2-based PROTACs: Utilize MDM2 as the E3 ligase.
These compounds differ in their choice of E3 ligase and the specific ligands used, which can affect their efficacy and specificity .
特性
分子式 |
C29H39N5O6 |
|---|---|
分子量 |
553.6 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-[7-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.4]octan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H39N5O6/c35-12-14-40-13-11-31-8-5-20(6-9-31)16-32-10-7-29(17-32)18-33(19-29)21-1-2-22-23(15-21)28(39)34(27(22)38)24-3-4-25(36)30-26(24)37/h1-2,15,20,24,35H,3-14,16-19H2,(H,30,36,37) |
InChIキー |
NSAULHPDVMNQIH-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC5(C4)CCN(C5)CC6CCN(CC6)CCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



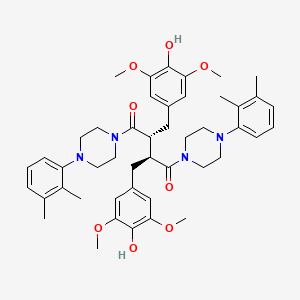
![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)
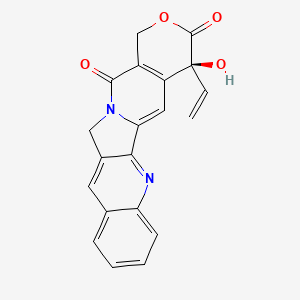

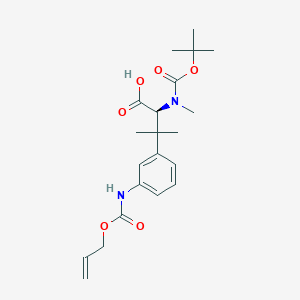
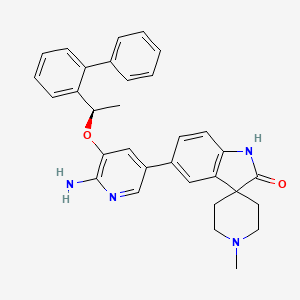
![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)


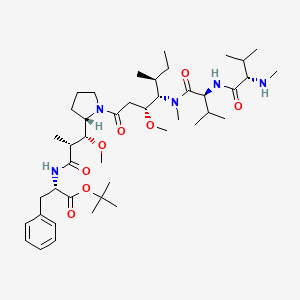
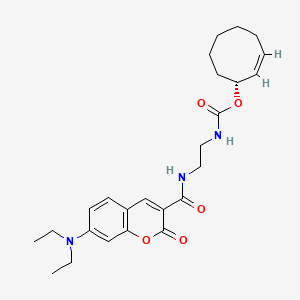
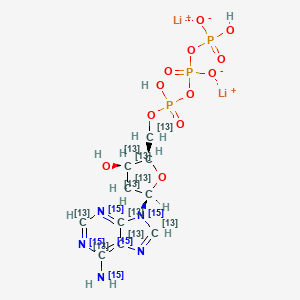
![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)
